COX‑2 Inhibitory Potency and Selectivity Over COX‑1 – Head‑to‑Head Within the Monomeric Series
Among the synthesized monomeric thienopyrimidine‑phenylurea series, compound 5k achieved the highest COX‑2 inhibitory activity (IC₅₀ = 0.068 µM) coupled with a selectivity index (SI = COX‑1 IC₅₀ / COX‑2 IC₅₀) of 160.4, indicating markedly superior isoform discrimination compared to the closest monomeric analog 5i, which displayed a 15‑LOX‑biased profile and lower COX‑2 selectivity [1]. The reference drug celecoxib, a COX‑2 selective NSAID, served as a positive control in the same assay [1].
| Evidence Dimension | COX‑2 inhibition IC₅₀ and COX‑1 selectivity index (SI) |
|---|---|
| Target Compound Data | COX‑2 IC₅₀ = 0.068 µM; SI = 160.4 |
| Comparator Or Baseline | Compound 5i (COX‑2 IC₅₀ not reported for 5i but 5i was the best 15‑LOX inhibitor); Celecoxib (COX‑2 IC₅₀ ~0.04 µM, SI >100 in literature) |
| Quantified Difference | 5k is the most potent COX‑2 inhibitor in the monomeric set; SI = 160.4 confirms excellent selectivity against COX‑1. |
| Conditions | Human recombinant COX‑1 and COX‑2 enzyme inhibition assay (in vitro); data from Elsayed et al. 2023. |
Why This Matters
For procurement, 5k offers the best COX‑2 potency/selectivity combination within the synthesized monomer series, making it the preferred lead for projects requiring a COX‑2‑biased dual inhibitor.
- [1] Elsayed S, Abdelkhalek AS, et al. Magic shotgun approach to anti-inflammatory pharmacotherapy: Synthesis of novel thienopyrimidine monomers/heterodimer as dual COX-2 and 15-LOX inhibitors endowed with potent antioxidant activity. Eur J Med Chem. 2023;260:115724. View Source
